![molecular formula C16H18N2O3 B2950978 ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 337922-14-2](/img/structure/B2950978.png)

ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

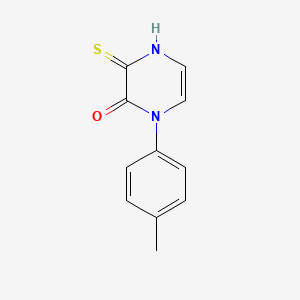

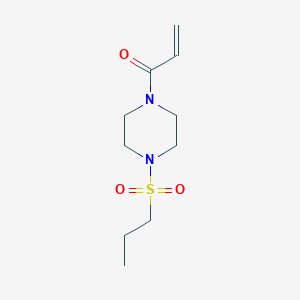

Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, also known as ethyl 2-{6-oxo-3-[(E)-2-phenylethenyl]-1,4,5,6-tetrahydropyridazin-1-yl}acetate or 1(4H)-Pyridazineacetic acid, 5,6-dihydro-6-oxo-3-(2-phenylethenyl)-, ethyl ester, is a chemical compound .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this specific compound. More research and studies are needed to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of multiple rings including a styryl group and a dihydropyridazine ring . The exact conformation and arrangement of these rings would require more detailed structural analysis.Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, such as cancer cells and microbes .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit a wide spectrum of biological activities .

Biochemical Pathways

Similar compounds have been found to play a significant role in cell biology .

Pharmacokinetics

Similar compounds have been found to have excellent pharmacokinetics in preclinical species .

Result of Action

Similar compounds have been found to exhibit various biologically vital properties .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of ESDPA is its high selectivity and sensitivity for ROS detection. It can be used in a wide range of cell types and has minimal toxicity, making it an ideal tool for studying the role of ROS in various disease models. However, one of the limitations of ESDPA is its limited photostability, which can affect its long-term use in experiments.

Orientations Futures

There are several future directions for the use of ESDPA in scientific research. One potential application is its use in the development of new therapies for diseases that are characterized by oxidative stress. Additionally, ESDPA can be modified to improve its photostability and other properties, making it a more versatile tool for studying ROS in living cells. Finally, ESDPA can be used in combination with other fluorescent probes to study the complex interplay between ROS and other signaling pathways in cells.

Conclusion:

In conclusion, ESDPA is a promising tool for studying the role of ROS in various disease models. Its high selectivity and sensitivity make it an ideal tool for detecting ROS in living cells, and its minimal toxicity make it well-tolerated by cells. While there are limitations to its use, ongoing research is focused on improving its properties and expanding its potential applications in scientific research.

Méthodes De Synthèse

The synthesis of ESDPA involves the reaction of ethyl acetoacetate with hydrazine hydrate and benzaldehyde under reflux conditions. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

ESDPA has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ESDPA is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNLYPOKKISRJJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)

![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)

![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)

![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)

![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)